Tert-butyl3-[(tert-butoxy)amino]propanoate
Description
Structure and Synthesis Tert-butyl 3-[(tert-butoxy)amino]propanoate is a branched ester featuring a tert-butyl ester group and a tert-butoxy-substituted amino moiety at the β-position of the propanoate backbone. This compound is structurally characterized by two bulky tert-butyl groups, which confer significant steric hindrance and influence its chemical reactivity and physical properties.
The synthesis of analogous tert-butyl-protected amino esters typically involves multi-step procedures, including Boc (tert-butoxycarbonyl) protection/deprotection strategies. For example, tert-butyl 2-(2-amino-3-tert-butoxypropanoyl)hydrazinecarboxylate (a structurally related compound) was synthesized via deprotection of a fluorenylmethyloxycarbonyl (Fmoc) group using 20% diethylamine in acetonitrile, followed by precipitation and purification via column chromatography . The final product was confirmed using $^1\text{H}$ NMR, $^{13}\text{C}$ NMR, IR, and ESI-MS analyses, with an 88% yield .
Properties
Molecular Formula |
C11H23NO3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl 3-[(2-methylpropan-2-yl)oxyamino]propanoate |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)14-9(13)7-8-12-15-11(4,5)6/h12H,7-8H2,1-6H3 |
InChI Key |
XWYXJKYHALAOTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCNOC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-[(tert-butoxy)amino]propanoate typically involves the esterification of tert-butyl alcohol with an appropriate amino acid derivative. One common method is the reaction of tert-butyl alcohol with an amino acid in the presence of a catalyst such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-[(tert-butoxy)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tert-butyl3-[(tert-butoxy)oxo]propanoate, while reduction can produce tert-butyl3-[(tert-butoxy)hydroxy]propanoate .
Scientific Research Applications
Tert-butyl3-[(tert-butoxy)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl3-[(tert-butoxy)amino]propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic catalysis. The pathways involved in these reactions depend on the specific enzyme and the conditions under which the reaction occurs .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl 3-[(tert-butoxy)amino]propanoate and analogous compounds:
Key Comparative Insights
Steric and Electronic Effects: The tert-butyl ester group in the target compound provides superior steric protection compared to ethyl or methyl esters, as evidenced by slower hydrolysis rates . The tert-butoxy amino group enhances stability under basic conditions but is susceptible to acidic deprotection, a feature shared with Boc-protected analogs .
Functional Group Diversity: Compounds like ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate (MW 245.32 g/mol) exhibit increased hydrophobicity due to dimethyl substituents, making them suitable for lipid-based drug formulations . Aryl-substituted derivatives, such as tert-butyl (2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate, are tailored for peptide synthesis or receptor-targeting applications .
Applications in Drug Development: Methyl and ethyl esters (e.g., methyl 3-((tert-butoxycarbonyl)amino)propanoate) are often intermediates in prodrug synthesis due to their hydrolytic lability . Carboxylic acid derivatives (e.g., 2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid) are utilized in conjugation chemistry for biopolymer modifications .
Research Findings and Data
- Synthetic Yields : The tert-butyl-protected compounds generally exhibit high yields (80–98%) due to optimized Boc-protection strategies .
- Spectroscopic Confirmation : IR spectra of related compounds confirm the presence of N-H (3363 cm$^{-1}$), C=O carbamate (1721 cm$^{-1}$), and amide (1697 cm$^{-1}$) bonds .
- Stability : tert-Butyl esters demonstrate superior shelf-life compared to methyl/ethyl analogs under neutral conditions but degrade rapidly in acidic environments .
Biological Activity
Tert-butyl3-[(tert-butoxy)amino]propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₂₄N₂O₄
- Molecular Weight : 244.34 g/mol
- IUPAC Name : Tert-butyl 3-((tert-butoxy)amino)propanoate
This compound is believed to interact with various biomolecular targets, modulating enzymatic activity and influencing cellular pathways. The presence of the tert-butoxy group may enhance solubility and bioavailability, facilitating its interaction with biological systems.
Anticancer Potential
Preliminary investigations into related compounds have revealed anticancer properties. For example, some amino acid derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . These findings suggest that this compound may also possess similar anticancer activities.
Case Studies and Experimental Data
- Antimicrobial Screening : A study screened various amino acetal derivatives for their antibacterial activity. Results indicated that certain derivatives inhibited the growth of Bacillus subtilis and Pseudomonas aeruginosa, suggesting that this compound may share similar properties due to its amino group .
- Cytotoxicity Assays : In related research, compounds with similar structures were subjected to cytotoxicity assays against human cancer cell lines. The results showed significant inhibition of cell proliferation, indicating the potential for further investigation into the anticancer properties of this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| Tert-butyl 3-amino-2-(tert-butoxycarbonyl) | Antimicrobial, Anticancer |
| 2-butyl-1,3-diazaspiro[4.4]non-1-en | Cytotoxicity in cancer cells |
| 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one | Antimicrobial properties |
This table illustrates the biological activities of compounds structurally related to this compound, highlighting its potential in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
